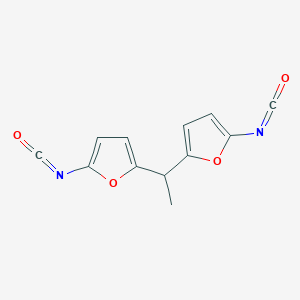
2,2'-(Ethane-1,1-diyl)bis(5-isocyanatofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) is a chemical compound characterized by its unique structure, which includes two isocyanate groups attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) typically involves the reaction of 2,2’-(Ethane-1,1-diyl)bis(5-hydroxyfuran) with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.
Substitution Reactions:
Common Reagents and Conditions
Amines: React with the isocyanate groups to form urea derivatives.
Alcohols: React with the isocyanate groups to form carbamate derivatives.
Electrophiles: Used in substitution reactions on the furan rings.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Substituted Furans: Formed from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, such as the formation of cross-linked polymers and the modification of surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): A compound with similar structural features but different functional groups.
2,2’-(Ethane-1,2-diyl)bis(oxy)diisophthalic acid: Another compound with a similar ethane-1,2-diyl backbone but different functional groups.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) is unique due to the presence of both isocyanate groups and furan rings, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
88768-52-9 |
|---|---|
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
2-isocyanato-5-[1-(5-isocyanatofuran-2-yl)ethyl]furan |
InChI |
InChI=1S/C12H8N2O4/c1-8(9-2-4-11(17-9)13-6-15)10-3-5-12(18-10)14-7-16/h2-5,8H,1H3 |
InChI-Schlüssel |
BKSUHHVEWHAWLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(O1)N=C=O)C2=CC=C(O2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
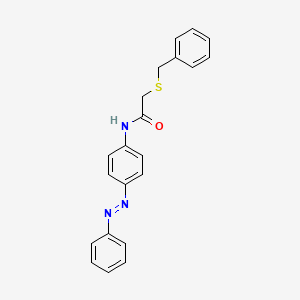
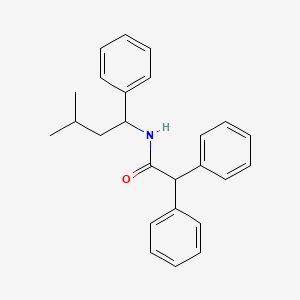
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
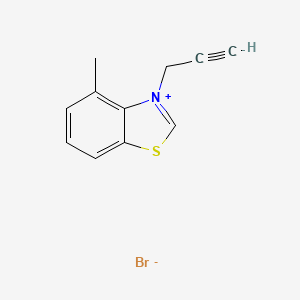


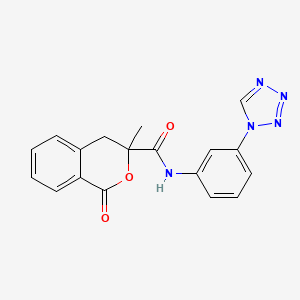
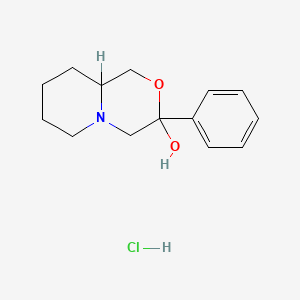

![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
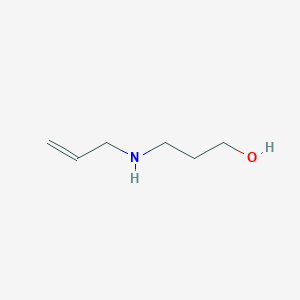
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
